molecular formula C11H14O3 B010683 Methyl 4-hydroxy-3-propylbenzoate CAS No. 105211-78-7

Methyl 4-hydroxy-3-propylbenzoate

Cat. No.: B010683
CAS No.: 105211-78-7
M. Wt: 194.23 g/mol
InChI Key: BBGUEJVSGMTLIT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-propylbenzoate (CAS 105211-78-7) is a high-purity benzoate ester offered as a valuable chemical intermediate for advanced research and development. With a molecular formula of C 11 H 14 O 3 and a molecular weight of 194.23 g/mol, this compound is characterized by a density of 1.109 g/cm³ and a boiling point of 315.2 °C at 760 mmHg . While direct applications for this specific analog are not extensively documented in public literature, its structural relationship to well-known parabens like methylparaben and propylparaben suggests potential utility in several investigative areas . Researchers may explore its use as a building block in organic synthesis, a monomer for developing specialized polymers, or a candidate in structure-activity relationship (SAR) studies to develop new materials with tailored properties. Its potential antimicrobial and preservative properties, characteristic of the paraben family, may also be of interest for developing novel formulations . Disclaimer: This product is intended for research purposes and is strictly labeled as 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-3-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUEJVSGMTLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473099
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105211-78-7
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies of Methyl 4 Hydroxy 3 Propylbenzoate

Synthetic Pathways of Methyl 4-hydroxy-3-propylbenzoate

The creation of this compound primarily involves the formation of an ester bond, a fundamental reaction in organic chemistry.

Esterification Reactions for this compound Formation

The most common method for synthesizing esters like this compound is through Fischer esterification. This reaction typically involves reacting the corresponding carboxylic acid, 4-hydroxy-3-propylbenzoic acid, with methanol (B129727) in the presence of an acid catalyst. youtube.com Concentrated sulfuric acid is a frequently used catalyst for this process. youtube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol (methanol) is often used in excess. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. cabidigitallibrary.org

Advanced Synthetic Strategies and Yield Optimization for this compound

To overcome some of the drawbacks of traditional acid-catalyzed esterification, such as the need for harsh conditions and difficult catalyst recovery, advanced strategies are being explored. The use of solid acid catalysts is a promising alternative. mdpi.com For instance, a study on the synthesis of a series of methyl benzoates utilized a zirconium/titanium solid acid catalyst. mdpi.com This approach avoids the use of corrosive liquid acids like sulfuric acid, simplifying the workup process and reducing environmental impact. mdpi.com

Another advanced method involves a multi-step synthesis starting from different precursors. For example, a novel synthesis of gefitinib (B1684475) utilized methyl 3-hydroxy-4-methoxybenzoate as a starting material, which underwent a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination. mdpi.com While this is for a more complex molecule, it demonstrates the potential for multi-step pathways to generate specifically substituted benzoates.

Furthermore, process optimization is crucial for maximizing yield. In the synthesis of methyl p-hydroxybenzoate, heating the reaction mixture to reflux is a key step to ensure the reaction proceeds at a reasonable rate. cabidigitallibrary.org The removal of water as it is formed, for example by using a water separator with a solvent like toluene, can also shift the equilibrium towards the product, thereby increasing the yield. cabidigitallibrary.org

Biocatalytic Approaches in Methyl Benzoate (B1203000) Synthesis and Analogues

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly specific alternative to traditional chemical synthesis.

Enzymes, particularly lipases, are widely used for esterification and transesterification reactions. researchgate.net Transesterification involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. In the context of propyl benzoate synthesis, a lipase (B570770) can catalyze the reaction between an ester (like methyl benzoate) and propanol (B110389). researchgate.netnih.gov A study on the solvent-free synthesis of propyl benzoate found that immobilized Candida cylindracea lipase (CCL) showed excellent activity. nih.gov The use of immobilized enzymes is advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse. researchgate.netnih.gov The reusability of the immobilized CCL was demonstrated for up to four cycles, with 40% of its activity retained. nih.gov

Enzymatic reactions are influenced by several factors, including the choice of enzyme, the reaction medium, and the substrates. rsc.org For instance, in the synthesis of methyl benzoate, Candida rugosa lipase has been shown to be effective. nih.gov The reaction is often carried out in an organic solvent to solubilize the substrates. nih.gov

To understand and optimize enzyme-catalyzed reactions, kinetic modeling is an essential tool. acs.orgmdpi.com These models describe the rate of the reaction as a function of substrate concentrations and other parameters. For the synthesis of propyl benzoate using immobilized CCL, the reaction was found to follow a ternary complex model, where propanol at high concentrations can inhibit the lipase activity. nih.gov This type of model, often a variation of the Michaelis-Menten kinetics, helps in determining the optimal reaction conditions to maximize product formation and minimize substrate inhibition. researchgate.net

For example, in the enzymatic synthesis of pentyl acetate, a Ping-Pong Bi-Bi mechanism with inhibition by both substrates was used to model the kinetics. mdpi.com Such models can be represented by a system of differential equations that are then fitted to experimental data to determine the kinetic parameters. acs.org This detailed understanding of the reaction kinetics is crucial for the design of efficient bioreactors for industrial-scale production.

Chemical Modification and Derivatization of this compound

This compound can serve as a starting material for the synthesis of other molecules through modification of its functional groups. The hydroxyl and ester groups, as well as the aromatic ring, are all potential sites for chemical reactions.

One common modification is the alkylation of the phenolic hydroxyl group. For instance, in a synthetic route for gefitinib, the related compound methyl 3-hydroxy-4-methoxybenzoate was alkylated using 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate. mdpi.com A similar reaction could be applied to this compound to introduce various alkyl chains, thereby altering its physical and chemical properties.

Another possible modification is bromination of the aromatic ring. The synthesis of methyl 3-bromo-4-hydroxybenzoate is achieved by reacting methyl p-hydroxybenzoate with bromine. google.com The hydroxyl group directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the ester group, bromination would likely occur at the position ortho to the hydroxyl group.

The ester group itself can be hydrolyzed back to the carboxylic acid (4-hydroxy-3-propylbenzoic acid) under acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides or other esters. For example, the hydrolysis of parabens (esters of 4-hydroxybenzoic acid) to 4-hydroxybenzoic acid is the first step in their degradation by some bacteria. nih.gov

Synthesis of Substituted Benzoate Derivatives

The synthesis of benzoate derivatives is a cornerstone of organic chemistry, allowing for the creation of a wide array of molecules with tailored properties. These methods often involve the esterification of a substituted benzoic acid or the modification of a pre-existing benzoate ester.

Benzyloxy-4-oxopyridin Benzoate Derivatives

A notable class of complex benzoate derivatives involves the linkage of a benzoate moiety to a pyridinone core. The synthesis of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate derivatives serves as a prime example of constructing such elaborate molecules. nih.govresearchgate.net The process commences with the synthesis of a precursor, 3-(benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one. nih.gov This intermediate is prepared by reacting benzylmaltol with 3-amino-1-propanol in a basic solution, followed by neutralization. nih.gov

The final derivatization is achieved through an esterification reaction. The precursor is dissolved in a solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine, and reacted with various benzoyl chloride derivatives. nih.gov This reaction is typically stirred at room temperature for an extended period, for instance, 48 hours, to ensure completion. nih.gov The resulting product, a benzyloxy-4-oxopyridin benzoate derivative, is then purified using techniques like washing and thin-layer chromatography (TLC). nih.govresearchgate.net The successful synthesis and structure of these novel compounds are confirmed using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopy. researchgate.net

Phenolic Long Chain Ester Derivatives

The synthesis of phenolic long-chain ester derivatives is significant for applications in materials science, particularly in the field of liquid crystals. nih.gov A general approach involves the esterification of a phenolic compound with a long-chain carboxylic acid or its derivative. nih.gov

One illustrative synthesis is that of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. nih.gov The process begins by creating a long-chain alkoxybenzoic acid. For example, commercially available ethyl 4-hydroxybenzoate (B8730719) can be alkylated with a long-chain alkyl halide, such as 1-bromododecane, followed by hydrolysis of the ethyl ester group to yield 4-(n-dodecyloxy)benzoic acid. nih.gov This long-chain acid is then coupled with a phenolic component, like 4-benzyloxyphenol. The reaction is typically carried out in a dry solvent such as dichloromethane, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov

Another method involves the direct condensation of a p-n-alkoxy benzoyl chloride with a hydroxybenzoate, such as n-propyl-o-hydroxy benzoate, in a basic solvent like pyridine. researchgate.net These synthetic strategies allow for the systematic construction of homologous series of phenolic long-chain esters, which are instrumental in studying structure-property relationships. researchgate.net

Regioselective Functionalization of the Aromatic Ring

Controlling the position of new functional groups on the aromatic ring of benzoate derivatives is crucial for tailoring their chemical and physical properties. Regioselectivity is governed by the directing effects of the existing substituents, primarily the hydroxyl and ester groups on the 4-hydroxybenzoate scaffold.

The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by the ester group, functionalization is typically directed to the ortho positions (C3 and C5). For instance, the bromination of methyl 4-hydroxybenzoate using Br₂ can be controlled to produce methyl 3-bromo-4-hydroxybenzoate. google.com The reaction is often carried out in a halogenated alkane or ether solvent with glacial acetic acid as a catalyst, at temperatures ranging from -10°C to 50°C. google.com

Similarly, formylation can be achieved at the 3-position. A method for preparing methyl 3-formyl-4-hydroxybenzoate involves reacting methyl 4-hydroxybenzoate with paraformaldehyde in the presence of magnesium chloride and triethylamine. google.com This 3-formyl group can then be converted into other functionalities, such as a cyano group, to yield methyl 3-cyano-4-hydroxybenzoate. google.com

Enzymatic methods also offer high regioselectivity. The enzyme 4-hydroxybenzoate 3-hydroxylase (PHBH) can catalyze the specific hydroxylation of 4-hydroxybenzoates at the C3 position. nih.gov Studies on mutants of this enzyme have enhanced its ability to act on various substrates, demonstrating a biological route for regioselective functionalization. nih.gov Furthermore, regioselective protection and deprotection strategies are employed to synthesize specific isomers. For example, in dihydroxybenzoates, the less-hindered hydroxyl group (meta or para to the ester) can be selectively acylated, allowing the more-hindered ortho hydroxyl group to be modified separately.

Ester Analogue Synthesis and Their Structural Characterization

The synthesis of ester analogues of this compound allows for the exploration of diverse chemical spaces and the development of compounds with novel properties. One such approach is the synthesis of hydrazide derivatives. Ethyl 4-hydroxybenzoate can be converted into 4-hydroxybenzohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux. chemmethod.com This reaction can be significantly accelerated using microwave irradiation, reducing the reaction time from hours to minutes. chemmethod.com The resulting hydrazide is a versatile intermediate that can be further reacted with aldehydes to form Schiff base derivatives. chemmethod.com

Another class of analogues involves more complex structural modifications. For example, an asymmetric aromatic 1,3-diketone, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, has been synthesized. nih.gov This synthesis involves the reaction of a benzotriazole (B28993) amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone. nih.gov The structural characterization of these analogues is paramount and is achieved through a combination of spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structure and proton/carbon environments. nih.gov High-resolution mass spectrometry confirms the molecular formula, while single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov

Homologous Series Synthesis and Liquid Crystallinity Studies of Benzoate Derivatives

The synthesis of homologous series, where molecules differ systematically by a repeating unit such as a methylene (B1212753) group (-CH₂-), is a powerful tool for investigating the relationship between molecular structure and physical properties like liquid crystallinity. Benzoate derivatives are frequently used as the core structures for these mesogenic (liquid crystal-forming) compounds. nih.gov

One such study involved the synthesis of a homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates to understand the effect of the lateral n-propyl group on liquid crystal behavior. nih.gov The synthesis was accomplished by condensing various p-n-alkoxy benzoyl chlorides with n-propyl-o-hydroxy benzoate. nih.gov The resulting ten-member homologous series, with alkoxy chains ranging from methyl to tetradecyl, was then analyzed for its liquid crystalline properties. nih.gov

The investigation revealed that not all members of the series exhibited liquid crystal phases. The shorter-chain methyl and ethyl homologues were non-mesogenic. nih.gov However, from the n-propyl to the hexyl derivatives, an enantiotropic nematic phase was observed. nih.gov The longer-chain derivatives showed more complex behavior, with the decyl derivative exhibiting both nematic and smectic character, while the dodecyl and tetradecyl derivatives were purely smectic. nih.gov The transition temperatures, determined by hot-stage polarizing microscopy, provided quantitative data on the stability and range of these mesophases.

Table 1: Transition Temperatures of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates

Alkoxy Group (n)Smectic (°C)Nematic (°C)Isotropic (°C)
Methyl--82.0
Ethyl--71.0
Propyl-75.080.0
Butyl-66.079.0
Pentyl-65.074.0
Hexyl-61.072.0
Octyl-58.075.0
Decyl69.072.076.0
Dodecyl73.0-78.0
Tetradecyl76.0-80.0

Data sourced from Der Pharma Chemica, 2011, 3 (5):191-197. nih.gov

Effect of n-Propyl Group on Liquid Crystal Behavior

The introduction of a lateral substituent, such as an n-propyl group, into the core of a mesogenic molecule has a profound effect on its liquid crystal properties. nih.gov In the homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the presence of the n-propyl group is directly linked to the induction of liquid crystallinity starting from the third member of the series. nih.gov Laterally substituted ester homologous series are noted to be predominantly nematogenic and partly smectogenic. nih.gov

The n-propyl group increases the breadth of the molecule, which can disrupt the perfect parallel packing required for crystalline states, thus lowering the melting point and often favoring the formation of mesophases at lower temperatures. nih.gov The thermal stability and the range of the liquid crystal phase are influenced by the interplay between the lateral propyl group and the length of the terminal alkoxy chain. The study showed that as the terminal chain length increases, there is a transition from a purely nematic phase to one that also includes a smectic phase, indicating a change in the molecular organization from orientational order (nematic) to positional order in layers (smectic). nih.gov A distinct odd-even effect, where the nematic-isotropic transition temperatures alternate between homologues with odd and even numbers of carbon atoms in the alkoxy chain, was also observed, a common feature in liquid crystal systems. nih.gov

Molecular Rigidity and Flexibility in Mesophase Commencement

Specific studies detailing the molecular rigidity, flexibility, and liquid crystal (mesophase) behavior of this compound are not available in the reviewed literature. However, the principles governing mesophase formation in related benzoate esters and alkyl parabens provide a strong framework for understanding its potential properties.

The formation of a liquid crystal phase (mesophase) is highly dependent on molecular geometry. Molecules that are relatively rigid, anisotropic (rod-like or disc-like), and possess a balance of intermolecular forces are potential candidates for forming mesophases.

In the homologous series of n-alkyl 4-hydroxybenzoates (parabens), the length of the alkyl chain plays a critical role in the crystal structure and physical properties. nih.gov Studies on methyl, ethyl, propyl, and butyl parabens show that increasing the alkyl chain length affects crystal plasticity. nih.gov While these studies focus on the solid state, the underlying principle that alkyl chain flexibility influences intermolecular interactions is directly relevant to the formation of liquid crystal phases.

For a hypothetical mesogenic derivative of this compound, several factors would be critical:

Molecular Rigidity: The core phenyl benzoate structure provides a rigid backbone. The planarity of this core is crucial for the anisotropic packing required for a mesophase.

Molecular Flexibility: The n-propyl group at the 3-position introduces a degree of flexibility. This lateral substitution would increase the breadth of the molecule, potentially disrupting the close packing needed for a stable crystalline solid and favoring a nematic or smectic liquid crystal phase. The conformational flexibility of the propyl chain would influence the transition temperatures and the stability range of the mesophase.

Table 2: Factors Influencing Mesophase Commencement

Molecular Feature Contribution to Mesophase Formation
Phenyl Benzoate Core Provides essential molecular rigidity and an anisotropic shape.
Lateral Propyl Group Increases molecular breadth and introduces flexibility, potentially lowering the melting point and favoring a mesophase.
Terminal Hydroxyl Group Allows for strong intermolecular hydrogen bonding, influencing molecular packing and thermal stability.

Advanced Spectroscopic and Computational Characterization of Methyl 4 Hydroxy 3 Propylbenzoate and Its Analogues

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Correlations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For Methyl 4-hydroxy-3-propylbenzoate, the key functional groups—hydroxyl, ester carbonyl, and the substituted benzene (B151609) ring—give rise to distinct and identifiable peaks.

The analysis of its analogue, Methyl 4-hydroxybenzoate (B8730719), reveals the influence of solvents on the carbonyl stretching vibration, indicating that solute-solvent hydrogen bonding interactions are significant. nih.gov The spectrum of Propyl 4-hydroxybenzoate, another close analogue, provides reference data for the characteristic vibrations. nist.govnist.gov

The expected FT-IR absorption bands for this compound are summarized in the table below, based on established correlation data and spectra of analogous compounds. nih.govnist.govsigmaaldrich.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch, H-bonded3600 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (propyl, methyl)Stretch3000 - 2850Medium-Strong
Ester C=OStretch~1710 - 1680Strong
Aromatic C=CStretch1610 - 1580 & 1515 - 1480Medium-Strong
Aliphatic C-HBend1470 - 1370Medium
Phenolic O-HBend~1350Medium
Ester C-OStretch1300 - 1100Strong
Aromatic C-HOut-of-plane bend900 - 800Strong

This is an interactive data table. Users can sort and filter the data as needed.

The broad O-H stretching band is indicative of intermolecular hydrogen bonding. The position of the C=O stretching frequency is sensitive to electronic effects; conjugation with the benzene ring and the electron-donating hydroxyl group lowers the frequency compared to a simple alkyl ester. The pattern of C-H out-of-plane bending can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon skeleton of aromatic and aliphatic structures. Spectra for analogues like Propyl 4-hydroxybenzoate and Methyl benzoate (B1203000) serve as valuable references. spectrabase.comchemicalbook.com

In the Raman spectrum of this compound, strong signals are expected for the aromatic ring breathing modes and the C-C stretching of the propyl chain. The C=O stretch will also be present, though often weaker than in the IR spectrum. The symmetry of the molecule influences the intensity of Raman bands; for instance, the symmetric breathing vibration of the benzene ring typically produces a very strong Raman signal.

Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3050Strong
Aliphatic C-HStretch3000 - 2850Medium-Strong
Ester C=OStretch~1700 - 1670Medium
Aromatic RingBreathing Mode~1600Strong
Aromatic RingQuadrant Stretch~1580Medium
Propyl C-CStretch1100 - 800Medium
Aromatic RingTrigonal Breathing~1000Strong

This is an interactive data table. Users can sort and filter the data as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it maps out the carbon-hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is predicted based on data from analogues like Propylparaben (B1679720), Methyl 2-hydroxybenzoate, and other substituted benzoates. nih.govdocbrown.info

The spectrum will show distinct signals for the propyl chain protons, the aromatic protons, the singlet for the methyl ester, and a typically broad singlet for the phenolic hydroxyl proton. The aromatic region is particularly informative, with the three protons on the ring exhibiting splitting patterns that confirm the 1,2,4-substitution. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically Tetramethylsilane (TMS). organicchemistrydata.org

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 (aromatic)~7.8 - 7.7Doublet (d)J ≈ 8.51H
H-2 (aromatic)~7.7 - 7.6Doublet (d)J ≈ 2.01H
H-6 (aromatic)~6.8 - 6.7Doublet of Doublets (dd)J ≈ 8.5, 2.01H
-OCH₃ (ester)~3.9Singlet (s)N/A3H
-CH₂- (propyl, α to ring)~2.6Triplet (t)J ≈ 7.52H
-CH₂- (propyl, β)~1.6SextetJ ≈ 7.52H
-CH₃ (propyl, γ)~0.9Triplet (t)J ≈ 7.53H
-OH (phenolic)Variable (e.g., 5.0-6.0)Singlet (s, broad)N/A1H

This is an interactive data table. Users can sort and filter the data as needed.

Carbon-13 NMR (¹³C NMR) Spectroscopic Assignments

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. While ¹³C-¹³C coupling is negligible due to the low natural abundance of ¹³C, proton-decoupled spectra provide a single line for each carbon environment. Assignments are based on established chemical shift ranges and data from analogues such as Propylparaben and other substituted methyl benzoates. nih.govresearchgate.netdocbrown.info

The spectrum of this compound will feature ten distinct signals corresponding to its ten carbon atoms. The carbonyl carbon of the ester is the most deshielded, appearing far downfield. Carbons attached to oxygen (C-4 and the OCH₃) also appear at high chemical shifts, while the aliphatic carbons of the propyl group are found upfield.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~167
C-4 (Ar, attached to -OH)~160
C-1 (Ar, attached to -COOCH₃)~123
C-5 (Ar)~132
C-2 (Ar)~130
C-3 (Ar, attached to propyl)~128
C-6 (Ar)~116
-OCH₃ (ester)~52
-CH₂- (propyl, α to ring)~32
-CH₂- (propyl, β)~24
-CH₃ (propyl, γ)~14

This is an interactive data table. Users can sort and filter the data as needed.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, key COSY correlations would be observed between:

The adjacent protons in the propyl chain: H(α)-H(β) and H(β)-H(γ).

The adjacent protons on the aromatic ring: H-5 and H-6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to (one-bond coupling). youtube.comustc.edu.cn This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the aromatic proton at ~6.8 ppm (H-6) would show a cross-peak with the aromatic carbon at ~116 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation techniques, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comustc.edu.cn This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound include:

The methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the aromatic C-1.

The aromatic H-2 and H-6 protons to the carbonyl carbon (C=O).

The α-CH₂ protons of the propyl group to the aromatic carbons C-2, C-3, and C-4, confirming its position on the ring.

The phenolic -OH proton to the aromatic carbons C-3, C-4, and C-5.

Together, these 2D NMR techniques provide a definitive and interlocking web of evidence to confirm the constitution of this compound. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry serves as a pivotal analytical technique for the structural elucidation and identification of chemical compounds. In the context of this compound and its analogues, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) provide critical data regarding their molecular weight and fragmentation behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjstonline.com In GC-MS analysis, organic molecules are ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments, creating a unique "fingerprint" for a specific compound. nih.govchemguide.co.uk

For esters of p-hydroxybenzoic acid, such as this compound, fragmentation often occurs at the ester group and the alkyl chain. libretexts.org Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement if a gamma-hydrogen is present. libretexts.orgmiamioh.edu

It is important to note that derivatization is sometimes employed in the GC-MS analysis of parabens to improve their volatility and chromatographic behavior, though methods for their determination without derivatization also exist. rjstonline.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the exact molecular mass of a compound with a high degree of accuracy. measurlabs.com This precision allows for the determination of the elemental composition of a molecule, a crucial step in identifying unknown compounds and confirming the structure of synthesized molecules. measurlabs.com

Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). This capability is particularly valuable in complex samples or when dealing with novel compounds. measurlabs.com For this compound (C₁₁H₁₄O₃), the theoretical exact mass can be calculated. HRMS analysis would aim to measure this mass experimentally to a high degree of precision, typically within a few parts per million (ppm).

HRMS is often coupled with liquid chromatography (LC-HRMS), which is particularly useful for analyzing less volatile compounds like parabens and their metabolites in various matrices. nih.govresearchgate.netnih.gov This technique has been successfully used for the determination of various parabens in biological and environmental samples. nih.govresearchgate.netmdpi.comnih.gov The high accuracy of HRMS provides confidence in the identification and quantification of these compounds, even at low concentrations. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry provides theoretical insights into the structural and electronic properties of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in understanding molecular geometry, electronic structure, and reactivity. nih.govwikipedia.orgnih.gov

Density Functional Theory (DFT) Calculations for Optimized Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for optimizing molecular geometries, predicting vibrational frequencies, and calculating various electronic properties. nih.govnih.govresearchgate.net In DFT, the energy of the system is expressed as a functional of the electron density. nih.gov

For propyl-para-hydroxybenzoate (propylparaben), a close analogue, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to determine its optimized geometry. researchgate.netscilit.com The calculated bond lengths and angles from such studies generally show good agreement with experimental values obtained from X-ray crystallography. researchgate.net Similar DFT calculations for this compound would provide a detailed 3D model of its most stable conformation, including precise bond lengths, bond angles, and dihedral angles. mdpi.comscielo.org.mx These geometric parameters are fundamental for understanding the molecule's shape and how it might interact with other molecules.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is an ab initio computational quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. wikipedia.org It is a foundational method that provides a starting point for more advanced computational techniques. pku.edu.cn The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. wikipedia.org

HF calculations can be used to determine the electronic structure of molecules like this compound. nih.gov While DFT methods often provide more accurate results for many molecular properties due to the inclusion of electron correlation, HF remains a valuable tool, especially for understanding fundamental electronic properties and for comparative studies. austinpublishinggroup.com For methyl benzoate, both HF and DFT methods have been used to calculate its equilibrium geometry and vibrational frequencies, with the results showing good agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO relates to its ability to accept electrons (electron affinity). bhu.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and easier electronic excitation. researchgate.netresearchgate.net

Mulliken Atomic Charge Distribution

The Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the individual atoms within a molecule. wikipedia.org This analysis provides valuable insights into the electronic structure, dipole moment, molecular polarizability, and other properties of a molecular system. niscpr.res.inresearchgate.net The calculation partitions the total electron population of a molecule among its constituent atoms, offering a picture of the electron distribution.

Mulliken charges are calculated based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. wikipedia.org The analysis assigns the electrons of each molecular orbital to the different atoms. The charge distribution helps in understanding a molecule's reactivity; atoms with a more negative charge are typically sites for electrophilic attack, while those with a more positive charge are prone to nucleophilic attack. irjweb.com It is important to note that the calculated charge values can be sensitive to the choice of the basis set used in the quantum chemical calculation. wikipedia.orguni-muenchen.de

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

This table represents a hypothetical Mulliken charge distribution for this compound, as would be determined by Density Functional Theory (DFT) calculations. The values indicate the expected partial charges and highlight potential reactive sites on the molecule.

Atom NumberAtom TypeHypothetical Mulliken Charge (e)Implication
1C (of C=O)+0.550Electrophilic site
2O (of C=O)-0.450Nucleophilic site
3O (of O-CH3)-0.380Nucleophilic site
4C (of C-OH)+0.150---
5O (of C-OH)-0.520Nucleophilic, H-bond donor
6H (of O-H)+0.350Acidic proton, H-bond donor
7C (Aromatic)VariableInfluenced by substituents
8C (Propyl)Slightly NegativeWeakly nucleophilic
9H (Propyl)Slightly Positive---
10C (Methyl)Slightly Negative---
11H (Methyl)Slightly Positive---

Note: These values are for illustrative purposes only and represent expected trends, not empirical data.

Molecular Docking Studies in Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mbimph.comnih.gov This method is crucial in drug discovery and molecular biology for understanding and predicting substrate-receptor interactions at the atomic level. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity, which is often expressed as a free energy of binding (ΔG) in kcal/mol. mbimph.com Lower binding energy values typically indicate a more stable and favorable interaction.

The analysis also identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, among others. mbimph.com

While specific molecular docking studies for this compound were not found in the reviewed literature, research on analogous compounds like propylparaben and methylparaben provides insight into the potential interactions of this class of molecules. For instance, studies have docked various parabens into the ligand-binding domains of human thyroid hormone receptors (THRα and THRβ) to assess their potential as endocrine disruptors. mbimph.com In such studies, the phenolic hydroxyl group of the paraben is often found to form crucial hydrogen bonds with polar amino acid residues like glutamic acid and arginine in the receptor's active site. science.gov The alkyl chain (like the propyl group in the user's compound) typically engages in hydrophobic interactions with nonpolar residues. mbimph.com

A hypothetical docking study of this compound against an enzyme target would aim to determine its binding affinity and mode of interaction. The results would likely show the 4-hydroxyl group acting as a key hydrogen bond donor and acceptor, while the propyl group at position 3 and the methyl ester would contribute to the binding through hydrophobic and van der Waals interactions.

Table 2: Representative Data from a Molecular Docking Study

This table illustrates the typical results obtained from a molecular docking experiment, showing how a ligand like this compound might interact with various enzyme targets.

Target Enzyme (PDB ID)Binding Energy (ΔG, kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Human Thyroid Receptor α (e.g., 1XZX)-6.2SER-277, PHE-281, ILE-222Hydrogen Bond, Hydrophobic
Human Thyroid Receptor β (e.g., 3GWS)-5.9HIS-435, GLY-344, LEU-346Hydrogen Bond, Hydrophobic
Cytochrome P450 1A2 (e.g., 2HI4)-5.5Multiple non-polar residuesHydrophobic
Estrogen Receptor α (e.g., 1GWR)-7.1ARG-394, GLU-353, LEU-387Hydrogen Bond, Hydrophobic

Note: This table is a representative example. The target enzymes and results are based on studies of related paraben compounds and are for illustrative purposes only. mbimph.comjscimedcentral.com

Biological Activities and Mechanistic Investigations of Methyl 4 Hydroxy 3 Propylbenzoate

Antimicrobial Activities and Mechanisms

The antimicrobial properties of parabens, or p-hydroxybenzoic acid esters, are well-documented, with their efficacy influenced by their chemical structure. While specific research on Methyl 4-hydroxy-3-propylbenzoate is limited, its activity can be inferred from the established principles governing this class of compounds.

Bactericidal and Bacteriostatic Effects against Microbial Strains

Parabens generally exhibit broad-spectrum antimicrobial activity against both bacteria and fungi, functioning primarily as bacteriostatic agents at low concentrations and becoming bactericidal at higher concentrations. Their mechanism of action is multifaceted and is believed to involve the disruption of several key cellular processes.

One of the primary targets is the cytoplasmic membrane. The lipophilic nature of the alkyl side chain allows parabens to integrate into the phospholipid bilayer of the bacterial cell membrane. This insertion can disrupt the membrane's fluidity and integrity, leading to increased permeability. The subsequent leakage of essential intracellular components, such as potassium ions, can inhibit bacterial growth and, at higher concentrations, lead to cell death. mdpi.com

Furthermore, parabens are thought to interfere with key enzymatic processes within the bacterial cell. By inhibiting enzymes crucial for metabolic pathways, they can effectively starve the bacteria of necessary resources, hindering their proliferation.

Antifungal Properties

Similar to their antibacterial action, the antifungal properties of parabens are attributed to their ability to disrupt fungal cell membranes and inhibit essential enzymes. atamanchemicals.comnih.gov They are effective against a wide range of molds and yeasts. The lipophilicity of the alkyl chain plays a crucial role in their ability to penetrate the fungal cell wall and membrane, leading to the disruption of cellular functions.

Potential for Resistance Development in Target Organisms

The development of microbial resistance to parabens is a growing concern. Several mechanisms of resistance have been identified in various microorganisms. One of the primary mechanisms involves the alteration of the cell membrane to reduce the uptake of the paraben. mdpi.com

Another significant resistance strategy is the production of enzymes, such as esterases, that can hydrolyze the ester bond of the paraben, inactivating the compound. For example, some resistant strains of Enterobacter cloacae have been shown to degrade parabens. nih.gov Additionally, the presence of parabens in the environment has been linked to an increase in bacteria resistant to other antimicrobials like sulfamethoxazole (B1682508) and tetracycline, suggesting a potential for cross-resistance. mdpi.comnih.gov

It has been observed that Gram-negative bacteria tend to be more resistant to parabens than Gram-positive bacteria, which is attributed to the structural differences in their cell walls. researchgate.net

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial efficacy of parabens is intrinsically linked to their chemical structure, particularly the length of the alkyl ester chain. Generally, the antimicrobial activity increases as the length of the alkyl chain increases. cabidigitallibrary.org This is because a longer alkyl chain enhances the lipophilicity of the molecule, facilitating its partitioning into the microbial cell membrane.

Therefore, it is expected that propylparaben (B1679720) would exhibit greater antimicrobial activity than methylparaben or ethylparaben (B1671687). nih.govresearchgate.net As an isomer of propylparaben, this compound's propyl group at the C3 position is expected to confer significant antimicrobial properties, likely comparable to or slightly different from its linear counterpart, though direct comparative studies are lacking. The position of the alkyl group on the benzene (B151609) ring can also influence activity, but the overarching principle of lipophilicity remains a key determinant.

Insecticidal and Pest Control Applications

Emerging research has highlighted the potential of certain parabens and related compounds as insecticidal agents, offering a new avenue for pest management.

Modes of Action as Contact Toxicant and Fumigant

While direct studies on this compound are not available, research on structurally similar compounds provides valuable insights into its potential insecticidal mechanisms. For instance, a related compound, Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, has demonstrated significant insecticidal activity against mosquito larvae. nih.govresearchgate.net This suggests that the core structure of 4-hydroxybenzoate (B8730719) with an alkyl substitution at the C3 position can be effective against insects.

The insecticidal action of such compounds is likely to occur through two primary modes: contact toxicity and fumigant activity.

Contact Toxicity : This mode of action involves the direct absorption of the compound through the insect's cuticle. Studies on methyl benzoate (B1203000) and its analogs have shown that they can be toxic to a range of insects upon topical application. cabidigitallibrary.orgnih.govresearchgate.net The lipophilic nature of these compounds facilitates their penetration through the waxy outer layer of the insect exoskeleton, after which they can interfere with vital physiological processes.

Fumigant Activity : Fumigant action relies on the compound's volatility, allowing it to enter the insect's respiratory system through the spiracles. Methyl benzoate has been shown to possess fumigant toxicity against various stored product pests. researchgate.net The vapor of the compound can then act on the nervous system or other internal targets, leading to mortality.

The specific molecular targets of these compounds in insects are still under investigation but may involve the disruption of neurotransmission or other essential enzymatic functions.

Ovicidal Activity and Oviposition Deterrence

Currently, there is no specific scientific information available that details the ovicidal (egg-killing) activity or oviposition (egg-laying) deterrence of this compound.

Research on related compounds offers some context. For instance, methyl benzoate has demonstrated both ovicidal effects and oviposition deterrence against various insect species. mdpi.com Studies on other botanical compounds have also shown significant oviposition deterrence, highlighting a common mechanism in pest management where certain chemicals make a location undesirable for egg-laying. nih.govnih.govmdpi.com However, these findings are not directly applicable to this compound.

Repellent and Attractant Properties

There is no specific data in the reviewed literature concerning the repellent or attractant properties of this compound.

For context, the related compound methyl benzoate has been shown to exhibit both repellent and attractant activities depending on the insect species and concentration. mdpi.com For example, it has been identified as a repellent for the invasive stink bug, Halyomorpha halys, while also being a component in a blend used to attract the spotted wing drosophila, Drosophila suzukii. mdpi.com Another related compound, Methyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate, isolated from Piper guanacastensis, has been identified as a major insecticidal principle against mosquito larvae, though its specific repellent or attractant properties were not detailed. nih.govresearchgate.netunam.mx

Role in Integrated Pest Management

Due to the lack of specific data on its biological activities, the potential role of this compound in Integrated Pest Management (IPM) programs has not been established. IPM strategies rely on using multiple tactics, including biological, cultural, physical, and chemical controls, to manage pest populations effectively and with minimal risk to the environment and human health. The utility of a chemical in IPM depends on its efficacy, specificity, and interaction with other control methods. mdpi.com Without research into its effects on target pests and non-target organisms, no role can be defined for this compound.

Cellular and Molecular Interactions

Impact on Cellular Processes in Aquatic Species

Specific studies on the impact of this compound on cellular processes in aquatic species are not available. Ecotoxicological data is essential for determining the environmental safety of any chemical compound. Research on the related compound methylparaben (methyl 4-hydroxybenzoate) has been conducted to assess its ecological risk, with a predicted no-effect concentration (PNEC) determined from chronic toxicity to crustaceans. env.go.jp However, this data is specific to methylparaben and cannot be extrapolated to this compound.

Oxidative Stress Induction and Organ Toxicity

There is no direct evidence from the reviewed literature to suggest that this compound induces oxidative stress or organ toxicity. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. mdpi.com

Studies on different but related molecules, such as Methyl 3,4-dihydroxybenzoate (MDHB), have shown protective effects against oxidative damage in certain cell types, highlighting the complex and varied activities of different benzoate derivatives. nih.govnih.gov Conversely, other environmental contaminants are well-known inducers of oxidative stress. Without specific toxicological studies, the potential for this compound to cause such effects remains unknown.

Modulation of Esterase Metabolism

The metabolism of this compound, like other parabens (alkyl esters of 4-hydroxybenzoic acid), is significantly influenced by esterases. These enzymes play a crucial role in the biotransformation of parabens by hydrolyzing the ester bond. This process yields the primary metabolite, 4-hydroxybenzoic acid, and the corresponding alcohol, in this case, methanol (B129727).

Studies on a range of parabens have demonstrated that the rate of hydrolysis by hepatic esterases is dependent on the length of the alkyl chain. For instance, research on human liver microsomes has shown that while all parabens are readily metabolized, the half-life of hydrolysis varies with the alkyl group. Generally, parabens with shorter alkyl chains, such as methylparaben, are hydrolyzed more rapidly than those with longer chains like butylparaben (B1668127). nih.gov This suggests that the propyl group in this compound would result in a moderate rate of hydrolysis by liver esterases.

In addition to hepatic metabolism, esterases present in the skin also contribute to the hydrolysis of topically applied parabens. nih.gov The resulting 4-hydroxybenzoic acid is then typically conjugated, for example, through glucuronidation, and excreted from the body. nih.gov This metabolic pathway is a key factor in the systemic clearance of parabens and influences their biological half-life and potential for accumulation.

Potential for DNA Damage under Specific Conditions

The genotoxic potential of parabens, including compounds structurally related to this compound, has been the subject of several investigations. In general, parabens are considered to be non-mutagenic in a variety of assays, such as the Ames test. nih.gov However, some studies have indicated that under certain conditions, parabens may exhibit genotoxic effects.

For example, propylparaben has been shown to induce chromosomal aberrations in Chinese hamster ovary cells. nih.gov Other research on human peripheral lymphocytes has suggested that propylparaben can have genotoxic and cytotoxic effects in vitro. acs.org The genotoxic activity of parabens appears to be related to the length of the alkyl chain, with some studies indicating that longer-chain parabens may have a greater potential for such effects. nih.gov

It is important to note that some studies have found no evidence of mutagenicity or clastogenicity for propylparaben. nih.gov The conflicting results may be due to differences in experimental conditions, such as the cell types used and the concentrations of the test substance. The potential for DNA damage may also be influenced by metabolic activation. For instance, it has been suggested that certain metabolites of parabens, formed under specific conditions like exposure to sunlight, could be involved in oxidative DNA damage.

Interaction with Specific Biological Targets (e.g., Grp94 Inhibitors)

Glucose-regulated protein 94 (Grp94) is a molecular chaperone in the endoplasmic reticulum and a member of the heat shock protein 90 (Hsp90) family. It has emerged as a therapeutic target in various diseases. The structural similarity of this compound to known resorcinol-based inhibitors of Grp94 suggests its potential to interact with this target. The binding of small molecules to the ATP-binding site of Grp94 can inhibit its function.

The development of selective Grp94 inhibitors has provided insights into the structural features that govern binding affinity and selectivity. These studies often utilize a scaffold that can be functionally and structurally compared to the 4-hydroxybenzoate core of this compound.

Electron Density Influence on Binding Affinity

The electron density of the phenyl ring in ligands that bind to Grp94 can significantly influence their binding affinity. Studies on radamide (B610408) analogs, which feature a phenyl ring that interacts with a hydrophobic pocket in Grp94, have shown that modifying the electronic properties of this ring can enhance binding. nih.gov It was hypothesized that decreasing the electron density of the phenyl ring, for example by introducing electron-withdrawing groups, could lead to enhanced π-stacking interactions with the electron-rich aromatic rings of phenylalanine and tyrosine residues within the binding pocket. nih.gov

Hydrogen Bond Donors/Acceptors and Binding Affinity

Hydrogen bonds are critical for the binding of many inhibitors to Hsp90 family proteins, including Grp94. The ATP-binding pocket of these proteins contains key amino acid residues that can act as hydrogen bond donors or acceptors. A highly conserved aspartate residue is a crucial hydrogen bond acceptor for many Hsp90 inhibitors. nih.gov

Role of Phenyl Substitutions on Target Binding

Substituents on the phenyl ring of a ligand play a crucial role in determining its binding affinity and selectivity for Grp94. The size, shape, and chemical nature of these substituents can influence how the ligand fits into the binding pocket and interacts with specific subpockets.

In the case of this compound, the 3-propyl group is a key substituent. Studies on Grp94 inhibitors have shown that hydrophobic subpockets exist within the binding site. nih.gov An alkyl group like the propyl group could potentially occupy such a hydrophobic pocket, contributing favorably to the binding energy through hydrophobic interactions. The length and branching of the alkyl chain can be critical; for instance, increasing the alkyl chain length in some ligand series has been shown to enhance binding affinity up to a certain point, after which further extension may not improve or could even be detrimental to binding. nih.govacs.orgnih.gov The position of the substituent is also vital, as it dictates the orientation of the ligand in the binding site and its ability to access specific pockets.

Neuroprotective Activity of Derivatives

For instance, derivatives of hydroxybenzoic acid have been investigated as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors, which are relevant mechanisms for neurodegenerative diseases like Alzheimer's. The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress.

It is plausible that derivatives of this compound could be synthesized to enhance neuroprotective properties. By modifying the core structure, for example, by altering the alkyl chain or introducing other functional groups, it may be possible to develop derivatives with improved blood-brain barrier permeability and enhanced activity against neuroinflammatory and oxidative stress pathways. The existing research on related compounds provides a strong rationale for exploring the neuroprotective potential of novel this compound derivatives.

Analytical Methodologies for Detection and Quantification of Methyl 4 Hydroxy 3 Propylbenzoate

Chromatographic Techniques

Chromatographic techniques are the cornerstone of analytical chemistry for separating, identifying, and quantifying components of a mixture. For a compound like Methyl 4-hydroxy-3-propylbenzoate, both HPLC and GC would be powerful tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve a systematic optimization of various chromatographic parameters.

The choice of stationary phase and mobile phase is crucial for achieving adequate separation and resolution. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) approach would likely be the most effective.

Stationary Phase: A C18 or C8 column would be a suitable starting point. These non-polar stationary phases interact with the non-polar aspects of the analyte. The propyl group and the benzene (B151609) ring of this compound would show affinity for these stationary phases.

Mobile Phase: A typical mobile phase would consist of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The ratio of the organic solvent to the aqueous phase would be optimized to achieve a desirable retention time and peak shape. A gradient elution, where the composition of the mobile phase is changed over time, might be necessary to elute the compound with good symmetry and to separate it from any potential impurities. The pH of the aqueous phase could also be adjusted to control the ionization of the phenolic hydroxyl group, which can significantly impact retention.

A hypothetical mobile phase composition could be a mixture of acetonitrile and water, potentially with the addition of a small amount of an acid like formic acid or phosphoric acid to ensure the phenolic hydroxyl group is protonated, leading to more consistent retention.

Table 1: Hypothetical Stationary and Mobile Phase Parameters for HPLC Analysis of this compound

ParameterSelectionRationale
Stationary Phase C18 (Octadecylsilyl)Non-polar phase suitable for reversed-phase chromatography of moderately polar analytes.
Mobile Phase A Water with 0.1% Formic AcidControls pH to suppress ionization of the phenolic group, ensuring good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analyte from the non-polar stationary phase.
Elution Mode Isocratic or GradientGradient elution would be useful for separating a wider range of impurities.

This compound possesses a chromophore in its substituted benzene ring, making it suitable for UV-Visible detection. To determine the optimal detection wavelength, a UV spectrum of the compound in the mobile phase would be recorded. The wavelength of maximum absorbance (λmax) would be chosen for detection to ensure the highest sensitivity. Based on the structure, the λmax is expected to be in the range of 250-280 nm.

Once an HPLC method is developed, it must be validated to ensure its reliability for its intended purpose. Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters:

Linearity: A series of standard solutions of this compound at different concentrations would be analyzed. The peak area response would be plotted against the concentration, and a linear regression analysis would be performed. A high correlation coefficient (R² > 0.999) would indicate a linear relationship.

Precision: The precision of the method would be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This would involve multiple analyses of the same sample on the same day and on different days. The results would be expressed as the relative standard deviation (%RSD).

Accuracy: The accuracy of the method would be determined by a recovery study. A known amount of this compound would be added to a sample matrix (spiking), and the percentage of the analyte recovered would be calculated.

Recovery: This is often determined as part of the accuracy studies and demonstrates the efficiency of the extraction procedure from a given matrix.

Table 2: Typical Validation Parameters for an HPLC Method

Validation ParameterAcceptance Criteria (Illustrative)
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1

While no specific applications for this compound are documented in the reviewed literature, a validated HPLC method could be applied to determine its concentration in various matrices.

Pharmaceutical Formulations: If this compound were used as an excipient or an active ingredient in a pharmaceutical product, the developed HPLC method could be used for quality control to ensure the correct dosage and to detect any degradation products.

Environmental Samples: The method could also be adapted for the analysis of environmental samples, such as water or soil, to monitor for the presence and concentration of this compound, which would be important for environmental risk assessment. Sample preparation techniques like solid-phase extraction (SPE) might be required to concentrate the analyte and remove interfering substances from the matrix before HPLC analysis.

Gas Chromatography (GC) for Trace Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step might be necessary to increase its volatility and improve its chromatographic behavior. The polar hydroxyl group could be derivatized, for example, by silylation, to make the compound more suitable for GC analysis.

An isothermal GC method employing a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane, would likely be suitable. A flame ionization detector (FID) would provide good sensitivity. For trace-level analysis, a mass spectrometer (MS) detector would be preferred due to its high selectivity and sensitivity, allowing for positive identification of the compound based on its mass spectrum. A study on the simultaneous determination of related 4-hydroxybenzoates in liquid antacid formulations utilized gas chromatography with flame-ionization detection after a silica (B1680970) column cleanup, indicating the feasibility of GC for this class of compounds. nih.gov

Spectrophotometric Methods

UV-Visible Spectrophotometry is a widely used, simple, and rapid technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. globalresearchonline.net this compound exhibits absorbance in the UV region, making this method suitable for its determination. wjpps.comresearchgate.net

The principle of this method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For quantification, a solvent in which the compound is freely soluble and that does not interfere with the absorbance measurement is chosen. Methanol is a commonly used solvent for this purpose. globalresearchonline.netwjpps.com The maximum absorbance (λmax) for parabens is generally observed around 254-258 nm. globalresearchonline.netnih.govresearchgate.net

In some methods, derivatization or complex formation is used to shift the absorbance to a different wavelength to avoid interference from other components in the sample matrix. A spectrophotometric method has been developed for the determination of methyl and propyl paraben based on their interaction with o-chloranil as a π-acceptor, forming a charge-transfer complex. In this specific method for propyl paraben, the resulting complex is measured at 385 nm.

Validation of UV-spectrophotometric methods involves establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). wjpps.com

Table 2: UV-Visible Spectrophotometry Method Parameters for Propylparaben (B1679720) Analysis

ParameterValueSource
SolventMethanol wjpps.com
Detection Wavelength (λmax)385 nm (with o-chloranil)
Linearity Range5-55 µg/ml
Molar Absorptivity2342.6 L. mol-1. cm-1
Limit of Detection (LOD)0.086 µg/ml
Limit of Quantification (LOQ)5.915 µg/ml wjpps.com

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a family of powerful separation techniques that utilize an electric field to separate analytes based on their size, charge, and electrophoretic mobility. nih.gov It is known for its high efficiency, short analysis times, and minimal solvent consumption. researchgate.netscilit.com Several CE-based methods have been developed for the analysis of parabens, including this compound. researchgate.netnih.gov

In a typical CE method for paraben analysis, a fused-silica capillary is used. nih.gov The separation is achieved by applying a high voltage across the capillary, which is filled with a background electrolyte (BGE). The composition of the BGE is a critical parameter that influences the separation. A common BGE for paraben separation consists of a borate (B1201080) buffer, often mixed with an organic modifier like methanol to improve resolution. researchgate.netscilit.com For instance, a 20 mM borate buffer at pH 9.0 containing 10% methanol has been used effectively. researchgate.netscilit.com

Detection is typically performed using a UV detector set at a wavelength where the parabens exhibit strong absorbance, such as 200 nm or 297 nm. researchgate.netnih.gov To enhance sensitivity, various online preconcentration techniques can be employed, such as large volume sample stacking (LVSS), field-amplified sample injection (FASI), and sweeping. nih.gov These techniques can significantly lower the limits of detection. nih.gov

The performance of CE methods is validated for linearity, precision, and sensitivity (LOD). researchgate.netnih.gov

Table 3: Capillary Electrophoresis Method Parameters for Propylparaben Analysis

ParameterValueSource
Background Electrolyte (BGE)20 mM borate buffer (pH 9.0) with 10% methanol researchgate.netscilit.com
Applied Voltage+20 kV / +30 kV researchgate.netnih.gov
Detection Wavelength200 nm / 297 nm researchgate.netnih.gov
Linearity Range0.1-5.0 mg/L nih.gov
Limit of Detection (LOD)<0.017 mg/L nih.gov
Separation Time<10 min researchgate.netscilit.com

Environmental Fate and Degradation Studies of Methyl 4 Hydroxy 3 Propylbenzoate

Biodegradation Pathways

Biodegradation is a key process that determines the environmental fate of organic compounds. It involves the breakdown of substances by microorganisms into simpler components.

Detailed studies on the aerobic degradation mechanisms of Methyl 4-hydroxy-3-propylbenzoate are not extensively documented. For many structurally similar phenolic compounds, aerobic degradation is initiated by hydroxylation of the aromatic ring, followed by ring cleavage. This process is typically carried out by a wide range of bacteria and fungi present in soil and water environments. The propyl and methyl ester groups would also be subject to enzymatic cleavage. The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, and microbial biomass. The efficiency of this process for this compound has not been specifically quantified in the available literature.

There is a lack of specific studies that identify the degradation products and intermediates of this compound. Hypothetically, based on the degradation of similar compounds, potential intermediates could include 4-hydroxy-3-propylbenzoic acid following the hydrolysis of the methyl ester group. Further degradation could lead to the formation of catechols, which are common intermediates in the breakdown of aromatic compounds, before the aromatic ring is cleaved. The table below illustrates potential, though not experimentally confirmed, degradation products.

Table 1: Potential Degradation Intermediates of this compound

Parent Compound Potential Intermediate 1 Potential Intermediate 2
This compound4-hydroxy-3-propylbenzoic acidProtocatechuic acid derivatives

Note: The intermediates listed are hypothetical and based on the degradation pathways of structurally similar compounds. Specific experimental verification for this compound is lacking.

While Magnetospirillum sp. strain pMbN1 is known for its ability to anaerobically degrade certain aromatic compounds, such as 4-methylbenzoate, there is no specific research available that documents its role in the degradation of this compound. nih.govresearchgate.net The substrate specificity of bacterial enzymes means that the ability to degrade one aromatic compound does not automatically confer the ability to degrade another, even if it is structurally related. Therefore, the involvement of Magnetospirillum sp. strain pMbN1 or other specific bacterial strains in the breakdown of this compound remains an area for future research.

Photocatalytic Degradation Processes

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst and light to generate highly reactive oxygen species, which can break down organic pollutants.

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of persistent organic pollutants in water. psu.edukirj.eeresearchgate.net These processes, which include techniques like UV/H₂O₂, UV/O₃, and photocatalysis with materials such as titanium dioxide (TiO₂), generate highly reactive hydroxyl radicals (•OH). kirj.ee These radicals can non-selectively attack and mineralize a wide range of organic compounds.

While the general principles of AOPs are well-established, specific studies on the application and efficiency of these processes for the removal of this compound are not found in the reviewed scientific literature. The effectiveness of any AOP would depend on various factors, including the concentration of the compound, the water matrix, the type and dosage of the oxidant/catalyst, and the reactor design. psu.edu Research on the degradation of a related compound, methyl p-hydroxybenzoate, using dielectric barrier discharge with persulfate has shown the involvement of hydroxyl radicals, superoxide (B77818) radicals, and sulfate (B86663) radicals in the degradation process. researchgate.net This suggests that AOPs could potentially be effective for the degradation of this compound, though specific kinetic data and degradation pathways have not been determined.

Table 2: Overview of Advanced Oxidation Processes

AOP Technique Primary Reactive Species General Applicability
UV/H₂O₂Hydroxyl Radicals (•OH)Degradation of a wide range of organic contaminants.
UV/O₃Ozone (O₃), Hydroxyl Radicals (•OH)Effective for disinfection and oxidation of organic pollutants.
Photocatalysis (e.g., TiO₂)Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻)Mineralization of organic compounds to CO₂ and H₂O.
Fenton/Photo-FentonHydroxyl Radicals (•OH)Effective in acidic conditions for strong organic pollutants.

Note: This table provides a general overview of AOPs. The specific efficacy for this compound requires experimental investigation.

Environmental Impact Assessment

The widespread use of parabens, including propylparaben (B1679720), in pharmaceuticals, cosmetics, and food products has led to their continuous release into the environment, raising concerns about their ecological impact. aethic.com This section assesses the environmental risks associated with the discharge of these compounds into aquatic ecosystems and underscores the importance of complete degradation to mitigate potential harm.

Ecological Risks Associated with Wastewater Discharge

Wastewater treatment plants (WWTPs) are the primary conduits through which parabens enter the environment. aethic.comdntb.gov.ua While studies show that WWTPs can remove parabens with a high degree of efficiency, often exceeding 90%, residual amounts are still consistently detected in the final effluent at low concentrations. nih.govresearchgate.net This continuous introduction, even at trace levels, results in the ubiquitous presence of these compounds in surface waters, sediments, and sewage sludge. dntb.gov.uanih.govmst.dk

Propylparaben, in particular, has been identified as a compound of concern. It is classified as harmful to aquatic organisms. leesu.fr Ecotoxicological risk assessments, which compare measured environmental concentrations (MECs) with predicted no-effect concentrations (PNECs), have been conducted to quantify this risk. For instance, a study in South Africa calculated risk quotients (RQs) for various parabens and found that while methylparaben and ethylparaben (B1671687) posed a low risk, propylparaben and butylparaben (B1668127) presented a low to medium risk to aquatic life. dntb.gov.ua The estrogenic activity of parabens, which can disrupt the endocrine systems of fish and other wildlife, is a significant aspect of their ecological risk. aethic.commst.dk This effect tends to increase with the length of the paraben's alkyl chain, making longer-chain parabens like propylparaben potentially more impactful than their shorter-chain counterparts. rivm.nl

Another layer of complexity in assessing ecological risk is the formation of chlorinated by-products during water disinfection processes. nih.govleesu.fr These halogenated derivatives can be more persistent and stable than the original paraben compounds, posing a prolonged threat to the aquatic environment. nih.gov

Table 1: Environmental Concentrations and Ecotoxicological Risk of Propylparaben

Parameter Finding Source(s)
Wastewater Influent Conc. (KwaZulu Natal, SA) <0.26–55.1 μg/L dntb.gov.ua
Wastewater Effluent Conc. (KwaZulu Natal, SA) <0.17–6.89 μg/L dntb.gov.ua
Wastewater Influent Conc. (Gauteng, SA) 3.77–73.4 μg/L dntb.gov.ua
Wastewater Effluent Conc. (Gauteng, SA) 0.69-12.5 μg/L dntb.gov.ua
Surface Water Conc. (KwaZulu Natal, SA) <0.08–16.4 μg/L dntb.gov.ua
Surface Water Conc. (Gauteng, SA) 0.08-3.14 µg/L dntb.gov.ua
Ecotoxicological Risk (Risk Quotient) Low to Medium Risk to Aquatic Organisms dntb.gov.ua
Aquatic Toxicity Classification Harmful for aquatic organisms leesu.fr

Need for Full Mineralization of Intermediate Products

The degradation of parabens in the environment and during wastewater treatment is a critical process that dictates their ultimate ecological impact. The breakdown of these compounds is not always complete, leading to the formation of various intermediate products. researchgate.netnih.gov The primary aerobic degradation pathway for parabens involves two main steps: the hydrolysis of the ester bond, which yields p-hydroxybenzoic acid (PHBA), followed by a decarboxylation step that produces phenol. researchgate.net

While these initial breakdown products are part of the natural degradation process, the ultimate goal of treatment should be their complete mineralization. Mineralization refers to the conversion of organic compounds into simple, non-toxic inorganic substances such as carbon dioxide and water. researchgate.netnih.gov Advanced Oxidation Processes (AOPs), such as photocatalysis and ozonation, are being increasingly studied and employed to achieve this comprehensive degradation of parabens and their byproducts. researchgate.netnih.govresearchgate.net These technologies utilize highly reactive species, like hydroxyl radicals, to attack and break down the complex organic molecules. nih.gov

The necessity for full mineralization is underscored by the potential risks posed by incomplete degradation. If the process is halted, intermediate products can accumulate. Furthermore, during processes like chlorination in wastewater treatment, more stable and potentially more toxic transformation products, such as chlorinated parabens, can be formed. nih.govnih.gov These transformation products may exhibit different toxicological profiles and greater persistence in the environment than the parent compounds. nih.gov Therefore, ensuring that treatment processes are optimized for the complete mineralization of parabens and their intermediates is essential to prevent the simple transformation of one environmental contaminant into another and to truly mitigate the ecological risks associated with their discharge.

Table 2: Degradation Pathways and Treatment of Propylparaben

Aspect Description Source(s)
Primary Degradation Pathway Hydrolysis of the ester bond to p-hydroxybenzoic acid (PHBA), followed by decarboxylation to phenol. researchgate.net
Degradation Goal Complete mineralization to simpler, non-toxic molecules (e.g., CO2, H2O). researchgate.netnih.gov
Advanced Treatment Methods Advanced Oxidation Processes (AOPs) such as photocatalysis and ozonation. researchgate.netnih.govresearchgate.net
Risk of Incomplete Degradation Formation of persistent intermediate products, including chlorinated by-products, which may have their own toxicity. nih.govnih.gov

Future Research Directions and Translational Applications

Development of Novel Derivatives with Enhanced Bioactivity

The development of new molecules derived from Methyl 4-hydroxy-3-propylbenzoate holds significant promise for creating compounds with improved biological activity and specificity. Research in this area focuses on modifying the core structure to amplify desired effects while minimizing potential off-target interactions.

Future research will likely concentrate on the rational design of this compound derivatives to modulate specific biological pathways implicated in disease. For instance, analogues of similar phenolic compounds have been developed to target critical cell survival signaling pathways like Akt/NFκB, which are often dysregulated in cancers such as prostate cancer. researchgate.net The design principle involves creating derivatives that can selectively inhibit key molecules within these pathways, thereby inducing apoptosis or inhibiting proliferation in cancer cells. researchgate.net

Another promising avenue is the design of derivatives as specific enzyme inhibitors. Through fragment-based drug design, novel series of compounds based on scaffolds structurally related to hydroxybenzoic acids have been synthesized to act as potent inhibitors of MAP kinase-interacting kinases (Mnks). canada.ca These kinases are involved in cancer progression, and their inhibition can decrease the levels of downstream effectors like p-eIF4E, a key protein in cell proliferation. canada.ca Applying these targeted design strategies to this compound could yield novel therapeutic agents for various diseases. The presence of methoxy (B1213986) and hydroxy groups on related benzazole derivatives has been shown to enhance antioxidant activity by enabling the stabilization of free radicals, which can indirectly inhibit aberrant cell growth with low cytotoxicity. wikipedia.org

A critical component of developing novel derivatives is the systematic exploration of their structure-activity relationships (SAR). This involves synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological efficacy. For example, in the development of Mnk inhibitors from benzofuran (B130515) derivatives, various substituents were introduced at the C-2 position, leading to the identification of compounds with significantly improved inhibitory activity. canada.ca

Docking studies are a powerful tool in SAR exploration, allowing researchers to visualize the interactions between a designed compound and its biological target, such as the binding site of an enzyme. canada.ca This computational approach helps to explain the observed activity of different derivatives and guides the design of new compounds with optimized binding and, consequently, higher potency. By systematically modifying the alkyl chain, the hydroxyl group, and the phenyl ring of this compound and correlating these changes with bioactivity, researchers can build robust SAR models to guide the development of derivatives with optimized therapeutic potential.

Advanced Analytical Techniques for Complex Matrices

The ubiquitous use of this compound and other parabens in consumer products necessitates the development of more sophisticated and sensitive analytical methods for their detection and quantification in complex matrices. These matrices include pharmaceutical formulations, cosmetics, food products, and environmental samples like wastewater.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been successfully developed for the determination of the related compound, Methyl 4-hydroxy benzoate (B1203000), in both pharmaceutical preparations and industrial wastewater. nih.gov This method demonstrates good precision and accuracy, with the ability to separate the analyte from excipients and other interfering substances typically found in these complex samples. nih.gov

Future research should focus on adapting and validating similar advanced techniques for this compound. This includes optimizing parameters such as the mobile phase composition, pH, and detector wavelength to achieve maximum sensitivity and resolution. nih.gov The development of methods capable of simultaneously detecting a range of parabens and their metabolites in diverse and challenging matrices remains a key objective for monitoring human exposure and environmental contamination accurately.

ParameterRP-HPLC Method for Methyl 4-hydroxy benzoate nih.gov
Column C18 (250mm x 4.6mm), 5 µm particle size
Mobile Phase Acetonitrile (B52724) and Water (45:55 v/v), pH adjusted to 4
Detection UV at 254 nm
Application Pharmaceutical formulations, Industrial wastewater

Comprehensive Environmental Risk Assessment Models

As parabens are released into the environment through wastewater treatment plant effluents, developing comprehensive models to assess their ecological risk is paramount. nih.gov Future research must build on existing models to create more predictive and accurate assessments of the potential harm posed by this compound to aquatic ecosystems.

Probabilistic hazard assessment techniques have been used to evaluate the toxicity of several parabens on aquatic organisms like the water flea (Daphnia magna) and the fathead minnow (Pimephales promelas). nih.gov These models generate chemical toxicity distributions to determine the probability of a compound eliciting a toxic response at a given concentration. nih.gov For parabens, aquatic toxicity has been shown to be inversely related to lipophilicity, and effects on growth and reproduction in D. magna have been observed. nih.gov

Risk assessment frameworks employed by governmental bodies, such as the Ecological Risk Classification of Organic Substances (ERC) used in Canada, provide a systematic approach by using multiple metrics for both hazard and exposure. canada.cacanada.ca These models calculate a hazard quotient by comparing the measured environmental concentration (MEC) to the predicted no-effect concentration (PNEC). researchgate.net For propylparaben (B1679720), the MEC/PNEC ratio has been identified as the highest among several tested parabens, although still indicating a low risk in the specific regions studied. researchgate.netmst.dk Future models should aim to incorporate data on chronic exposure, potential for bioaccumulation, and the effects of paraben mixtures to provide a more complete environmental risk profile. researchgate.netcanada.ca

OrganismEndpointEffect Concentration Range for Parabens nih.gov
Daphnia magna48h LC504.0 to 24.6 mg/L
Daphnia magnaGrowth (LOEC)0.12 to 9.0 mg/L
Daphnia magnaReproduction (LOEC)1.5 to 6.0 mg/L
Pimephales promelas48h LC503.3 to >160.0 mg/L
Pimephales promelasGrowth (Adverse Effects)1.0 to 25.0 mg/L

Sustainable Synthesis and Production Methodologies

The industrial production of this compound traditionally relies on chemical synthesis that can involve harsh conditions and environmentally challenging substances. A significant future research direction is the development of sustainable and green production methods.

The conventional method for producing propylparaben is the esterification of p-hydroxybenzoic acid with n-propanol, using a strong acid catalyst like sulfuric acid, followed by neutralization and crystallization. wikipedia.orgchemicalbook.comatamanchemicals.com This process involves heating under reflux and the use of chemicals that require careful handling and disposal. chemicalbook.comatamanchemicals.com

In contrast, green chemistry approaches offer more environmentally benign alternatives. Biocatalysis, using enzymes or whole-cell systems, is a promising strategy. For example, engineered Saccharomyces cerevisiae (baker's yeast) has been developed for the biosynthesis of methylparaben, a process described as green, safe, and sustainable compared to traditional chemical manufacturing. mdpi.com Another study demonstrated the effective degradation of parabens, including propylparaben, from wastewater using a novel biocatalyst where an enzyme (cutinase) was expressed on the surface of yeast cells. nih.govacs.org This not only provides a green method for remediation but also points towards the potential for enzymatic synthesis. nih.govacs.org Research into novel green solvents, such as eutectic solvents, also presents an opportunity to replace traditional organic solvents, making the synthesis process cleaner and more sustainable. rsc.org

Integration into Multi-Disciplinary Research Frameworks

A comprehensive understanding of this compound can only be achieved through its integration into multi-disciplinary research frameworks. Addressing the complex questions surrounding its use, safety, and environmental impact requires collaboration across diverse scientific fields.

This integrated approach involves:

Toxicology and Health Sciences: To assess its effects on biological systems, as seen in studies evaluating its potential as an endocrine disruptor and determining no-observed-adverse-effect levels (NOAELs). rivm.nltheic2.org

Environmental Science: To model its fate, persistence, and ecological risk in aquatic and terrestrial ecosystems, as demonstrated by government screening assessments and academic studies on environmental concentrations. canada.camst.dkindustrialchemicals.gov.au

Analytical Chemistry: To develop robust methods for detecting the compound and its metabolites in everything from consumer products to environmental samples. nih.gov

Synthetic and Green Chemistry: To innovate cleaner, safer, and more efficient methods of production, moving from traditional chemical synthesis to biocatalytic and sustainable processes. atamanchemicals.commdpi.com

Food Science and Cosmetics Science: To understand its application as a preservative, its stability in various formulations, and to explore potential alternatives. mst.dk

By combining insights from these varied disciplines, researchers can build a holistic picture of the lifecycle of this compound—from its synthesis and use to its environmental fate and biological interactions. This integrated framework is essential for informing regulatory decisions, guiding future research, and ensuring the responsible use of this and similar compounds.

Q & A

Q. What are optimized synthetic routes for Methyl 4-hydroxy-3-propylbenzoate, and how can reaction efficiency be monitored?

Methodological Answer: A high-yield synthesis involves nucleophilic substitution under alkaline conditions. For example, a protocol adapted from similar benzoate esters uses:

  • Reactants: Methyl 4-hydroxybenzoate and propyl bromide (1:1.2 molar ratio)
  • Base: Potassium carbonate (2.5 equivalents) in isopropyl acetate/water (3:1 v/v)
  • Conditions: 80°C, nitrogen atmosphere, 6–8 hours .
  • Monitoring: HPLC with UV detection (λ = 254 nm) at 2-hour intervals to track conversion .

Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature78–82°C±5% yield
Solvent Ratio3:1 (IPA:H₂O)Maximizes phase separation
Base Equivalents2.2–2.5Prevents side reactions

Post-reaction, isolate the product via liquid-liquid extraction (ethyl acetate/water) and purify via recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a multi-technique approach:

  • HPLC-UV: C18 column, 70:30 acetonitrile/water (0.1% TFA), flow rate 1.0 mL/min (retention time ~8.2 min) .
  • NMR Spectroscopy:
  • ¹H NMR (CDCl₃): δ 6.7–7.9 ppm (aromatic protons), δ 0.9–1.6 ppm (propyl chain), δ 3.8–3.9 ppm (ester methyl) .
  • ¹³C NMR: Confirm ester carbonyl (~167 ppm) and aromatic carbons .
    • FT-IR: Key peaks at 3200 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (C=O ester), and 1270–1100 cm⁻¹ (C–O ester) .

Advanced Research Questions

Q. How does the propyl substituent influence the compound’s pharmacokinetic properties compared to methyl/ethyl analogs?

Methodological Answer: The propyl group increases lipophilicity (predicted logP = 2.8 vs. 1.7 for methyl) but may reduce aqueous solubility. Key findings:

  • Metabolism: Hepatic esterase hydrolysis is slower in propyl derivatives (t₁/₂ = 4.2 hours vs. 1.5 hours for methyl in human microsomes) .
  • Membrane Permeability: Propyl analogs show 3× higher Caco-2 cell monolayer permeability (Papp = 12 × 10⁻⁶ cm/s) .
  • Excretion: Metabolites (4-hydroxy-3-propylbenzoic acid) exhibit renal clearance rates inversely proportional to molecular weight .

Table 2: SAR of Paraben Derivatives

DerivativelogPMicrosomal t₁/₂ (h)Permeability (Papp ×10⁻⁶ cm/s)
Methyl1.71.54.2
Propyl2.84.212.1

Q. What experimental strategies prevent degradation during long-term storage?

Methodological Answer: Stability studies recommend:

  • Storage Conditions: Amber vials under nitrogen at –20°C, with silica gel desiccant .
  • Stabilizers: Add 0.1% butylated hydroxytoluene (BHT) to inhibit oxidation .
  • Monitoring: Quarterly HPLC purity checks (acceptance criteria: ≥98% purity) .

Accelerated stability testing (40°C/75% RH for 6 months) showed <2% degradation under optimal conditions .

Q. How can researchers resolve contradictions in reported solubility data?

Methodological Answer: Discrepancies often arise from measurement methods (e.g., shake-flask vs. HPLC). To standardize:

  • Use a saturated solution method with equilibration at 25°C for 24 hours .
  • Validate via multiple techniques (e.g., UV spectrophotometry and gravimetric analysis).
  • Cross-reference with computational models (e.g., Hansen solubility parameters) .

Reported Solubility in Ethanol:

  • 45.2 mg/mL (Noubigh et al., 2019) vs. 38.7 mg/mL (Zhang et al., 2017) – differences attributed to temperature control (±0.5°C tolerance advised) .

Data Contradiction Analysis

Q. Why do biological activity studies report varying IC₅₀ values for this compound?

Methodological Answer: Variability stems from:

  • Assay Conditions: Differences in pH (e.g., 7.4 vs. 6.8) alter protonation states of the phenolic group .
  • Cell Models: Primary cells vs. immortalized lines (e.g., IC₅₀ = 18 μM in HepG2 vs. 32 μM in primary hepatocytes) .
  • Compound Purity: Impurities >2% (e.g., unreacted starting material) can skew results .

Mitigation Strategy:

  • Standardize assay protocols (pH, temperature, cell passage number).
  • Use certified reference materials (≥99% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.